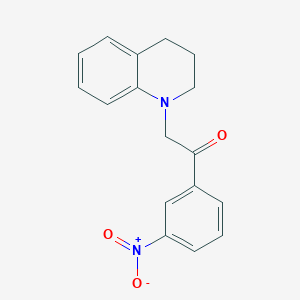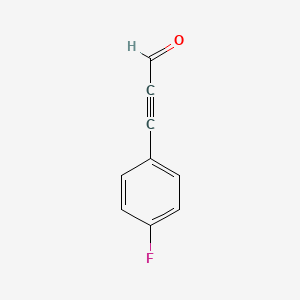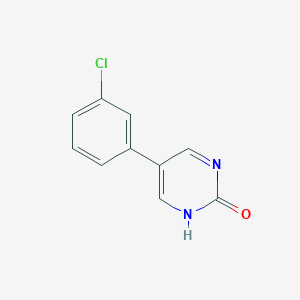
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
Overview
Description
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene is an aromatic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloromethyl group attached to a benzene ring that also contains two methoxy groups and a methyl group
Preparation Methods
The synthesis of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene typically involves the chloromethylation of 4,5-dimethoxy-2-methylbenzene. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the electrophilic carbon, followed by rearomatization of the aromatic ring .
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale production, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and reaction conditions is also a consideration in industrial settings .
Chemical Reactions Analysis
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield the corresponding alcohol.
Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the chloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include Lewis acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents for reduction reactions .
Scientific Research Applications
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and resins, particularly in the production of ion-exchange resins.
Biological Studies: It may be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays to understand the interaction of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the chloromethyl group forms a carbocation intermediate, which is then attacked by nucleophiles . The presence of electron-donating methoxy groups on the benzene ring stabilizes the carbocation intermediate, facilitating the reaction.
In oxidation reactions, the methoxy groups can be converted to more reactive species, which can further react to form oxidized products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene can be compared with other chloromethylated aromatic compounds such as benzyl chloride, 1,2-bis(chloromethyl)benzene, and 1-(chloromethyl)-4-methoxybenzene .
Benzyl Chloride: Similar in structure but lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.
1,2-bis(chloromethyl)benzene: Contains two chloromethyl groups, leading to different reactivity and applications in polymer synthesis.
1-(chloromethyl)-4-methoxybenzene: Contains only one methoxy group, resulting in different electronic effects and reactivity compared to this compound.
The presence of multiple methoxy groups in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVKIJNKCCFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392292 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7537-05-5 | |
| Record name | 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)





